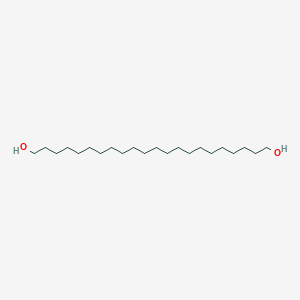

1,22-Docosanediol

Beschreibung

Eigenschaften

IUPAC Name |

docosane-1,22-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKFQRBONXURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCO)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324197 | |

| Record name | 1,22-Docosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22513-81-1 | |

| Record name | 1,22-Docosanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,22-Docosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,22 Docosanediol

Established Synthetic Pathways for 1,22-Docosanediol

The production of this compound can be accomplished through several established synthetic strategies, ranging from the direct reduction of dicarboxylic acid precursors to more complex multistep approaches and modern catalytic methods utilizing renewable feedstocks.

Reduction of Docosanedioic Acid Precursors

A primary and straightforward method for synthesizing this compound is the chemical reduction of its corresponding dicarboxylic acid, docosanedioic acid (HOOC(CH₂)₂₀COOH). wikipedia.org This transformation involves the reduction of both terminal carboxylic acid functional groups to primary alcohols.

Commonly employed reducing agents for this purpose include metal hydrides. One well-documented procedure utilizes borane (B79455) in a tetrahydrofuran (B95107) (THF) solution (BH₃-THF), which effectively reduces the dicarboxylic acid to yield this compound. researchgate.netresearchgate.net This method has been reported to produce the target diol in high yields, such as 87%. researchgate.netresearchgate.net

Alternatively, lithium aluminum hydride (LAH) suspended in a dry solvent like THF can be used. oup.com The reaction proceeds until the starting dicarboxylic acid is fully consumed, followed by a work-up procedure to remove aluminum by-products and isolate the desired diol. oup.com The high reactivity of LAH makes it an effective, albeit less selective, choice for this type of reduction. researchgate.net

Table 1: Reagents for the Reduction of Docosanedioic Acid

| Precursor | Reducing Agent | Solvent | Reported Yield |

|---|---|---|---|

| Docosanedioic Acid | Borane-Tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | 87% researchgate.netresearchgate.net |

Multistep Organic Synthesis Approaches for α,ω-Diols, including Bis-Acylation and Wittig Reactions

For long-chain α,ω-diols like this compound, multistep synthetic sequences provide alternative pathways, often building the carbon backbone from smaller molecules. These methods offer flexibility but typically involve more complex procedures. researchgate.net

One such established, though lengthy, approach involves:

Bis-acylation of cyclic enamines using dicarboxylic acid dichlorides.

Hydrolysis of the resulting enamino ketones.

A subsequent ring-opening reaction.

Wolff–Kishner reduction of the intermediate bis(oxoacid)s to form the long-chain dicarboxylic acid.

Final reduction of the diacid with a reagent like lithium aluminum hydride to furnish the α,ω-diol. researchgate.net

Another powerful technique for carbon-carbon bond formation is the Wittig reaction , which can be adapted for diol synthesis. organic-chemistry.org A double Wittig reaction strategy can be employed by reacting a bis(phosphonium ylide) with an appropriate ω-functionalized aldehyde. researchgate.net This allows for the construction of the long carbon chain in a controlled manner, with the resulting alkene bonds subsequently hydrogenated to yield the saturated diol backbone. researchgate.net

Catalytic Strategies for Long-Chain Diol Production from Renewable Fatty Acid Derivatives

In a shift towards sustainable chemistry, significant research has focused on producing long-chain diols from renewable resources like vegetable oils and their constituent fatty acids. mdpi.comrsc.orgd-nb.info These catalytic methods offer greener alternatives to traditional petroleum-based syntheses.

A prominent strategy is tandem olefin metathesis-ester hydrogenation . rsc.orgresearchgate.net This process uses unsaturated fatty acid esters, such as methyl oleate, derived from plant oils. researchgate.net First, a self-metathesis reaction catalyzed by ruthenium-based catalysts creates a long-chain monounsaturated diester. d-nb.info Subsequently, the metathesis catalyst can be modified in situ to catalyze the hydrogenation of the ester groups, yielding the corresponding α,ω-diol. rsc.orgresearchgate.net

Biocatalytic routes represent another innovative approach. mdpi.com This involves using whole-cell systems or isolated enzymes to perform specific chemical transformations under mild conditions. mdpi.com For example, a multi-enzyme cascade can convert free fatty acids into α,ω-diols. mdpi.comresearchgate.net This process may involve:

ω-hydroxylation of a fatty acid by a CYP153A monooxygenase to create a ω-hydroxy fatty acid. mdpi.com

Selective reduction of the carboxylic acid group by a carboxylic acid reductase (CAR) to form a ω-hydroxy aldehyde. mdpi.com

Final reduction of the aldehyde group by endogenous aldehyde reductases within the microbial host (e.g., E. coli) to produce the α,ω-diol. mdpi.comresearchgate.net

Derivatization Chemistry and Functionalization of this compound

The two terminal hydroxyl groups of this compound are key sites for further chemical modification, allowing for its conversion into a variety of functionalized derivatives with specific properties and biological activities.

Synthesis of Phosphocholine (B91661) Derivatives for Investigating Biological Activity

A significant application of this compound is its use as a precursor in the synthesis of phosphocholine derivatives. wikipedia.org These derivatives are of interest for their potential biological activities, notably as antifungal agents. wikipedia.org

A key example is the synthesis of Irlbacholine, or 1,22-bis[[[2-(trimethylammonium)ethoxy]phosphinyl]oxy]docosane, a natural product with demonstrated antifungal properties. researchgate.net The synthesis starts with this compound as the hydrophobic backbone. researchgate.netresearchgate.net One synthetic route involves the bis-phosphorylation of the diol with phosphorus oxychloride (POCl₃), followed by reaction with choline (B1196258) tosylate and hydrolysis to install the phosphocholine head groups at both ends of the C₂₂ chain. researchgate.net This transformation converts the simple diol into a complex bipolar amphiphile, a structural motif often associated with membrane activity.

Bis-phosphorylation Reactions for Analog Production and Biological Evaluation

The bis-phosphorylation of this compound is a crucial transformation for creating symmetrical, bola-amphiphilic molecules for biological evaluation. researchgate.netresearchgate.net This reaction involves the simultaneous or sequential phosphorylation of the hydroxyl groups at the 1 and 22 positions. researchgate.netresearchgate.net

The synthesis of Irlbacholine and its analogs showcases this process. researchgate.net Besides the POCl₃ method, another approach involves a stepwise phosphorylation. This can include the monosilylation of one hydroxyl group for protection, followed by phosphorylation of the free hydroxyl group using a reagent like 2-bromoethyl phosphorodichloridate. researchgate.netresearchgate.net After this step, the protecting group is removed, and the second phosphorylation can occur, followed by quaternization with an amine (like trimethylamine) to complete the phosphocholine moiety. researchgate.net

The ability to perform bis-phosphorylation is influenced by the chain length of the diol. For long-chain diols, the terminal hydroxyl groups react more independently, facilitating the formation of bis-phosphorylated products, in contrast to short-chain diols where monophosphorylation often dominates. uva.nl This reaction is fundamental in creating libraries of phosphorylated analogs, which are essential for structure-activity relationship (SAR) studies to understand how molecular structure impacts biological function. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | Docosane-1,22-diol | - |

| Docosanedioic Acid | Docosanedioic acid | Phellogenic acid |

| Irlbacholine | 1,22-Bis[[[2-(trimethylammonium)ethoxy]phosphinyl]oxy]docosane | SP-19502 |

| Tetrahydrofuran | Oxolane | THF |

| Lithium Aluminum Hydride | Lithium tetrahydridoaluminate | LAH |

| Borane | Trihydridoboron | - |

| Phosphorus Oxychloride | Phosphoryl chloride | POCl₃ |

| Choline Tosylate | 2-Hydroxy-N,N,N-trimethylethan-1-aminium 4-methylbenzenesulfonate | - |

| 2-Bromoethyl phosphorodichloridate | 2-Bromoethyl phosphorodichloridate | - |

Strategies for Incorporating this compound into Complex Macromolecular Architectures

The long, linear aliphatic chain of this compound, possessing hydroxyl groups at both ends, makes it a valuable monomer for the synthesis of various polymers. Its incorporation into macromolecular structures is primarily achieved through step-growth polymerization reactions, where the terminal hydroxyl groups react with complementary functional groups on other monomers. These strategies allow for the creation of polymers with tailored properties, often mimicking or enhancing the characteristics of materials like polyethylene (B3416737).

One of the primary methods for integrating this compound into polymers is through polycondensation . This process involves the reaction of the diol with difunctional monomers, such as dicarboxylic acids or their derivatives (e.g., diesters or diacyl chlorides), to form polyesters. d-nb.infoacs.org The reaction typically proceeds at elevated temperatures and often requires a catalyst, such as a titanium alkoxide, to achieve high molecular weights. d-nb.info The resulting long-chain aliphatic polyesters contain crystallizable polyethylene-like segments from the diol and the diacid, which impart hydrophobicity and high melting points to the material. d-nb.infonih.gov

Another significant strategy is the synthesis of polyurethanes . In this approach, this compound is reacted with aliphatic diisocyanates in the melt. researchgate.netacs.org The reaction between the hydroxyl groups of the diol and the isocyanate groups of the comonomer forms urethane (B1682113) linkages. By varying the length of the diisocyanate chain, the density of hydrogen-bonding urethane groups can be controlled, which in turn influences the thermal and physical properties of the resulting polyurethane, making them increasingly similar to polyethylene. researchgate.net

This compound also serves as a precursor for other difunctional monomers used in polymerization. For instance, it can be converted into long-chain aliphatic diglycidyl ethers . This is achieved by reacting the diol with an epihalohydrin (like epichlorohydrin) in the presence of an alkali. google.com These resulting diglycidyl ethers can then be used as monomers for epoxy resins or as intermediates for other amphiphilic polymers. google.com

The properties of polymers containing this compound can be further modified by incorporating it into more complex macromolecular architectures. This includes creating copolymers, hyper-branched polymers, star-shaped polymers, or dendrimers, which can tailor properties like hydrophobicity and degradation rates for specific applications, such as in high-performance drilling fluids. google.com The integration of such long-chain diols is a key strategy for developing materials that bridge the gap between traditional polycondensates and semicrystalline polyolefins. acs.org

| Polymer Type | Comonomer(s) | Key Reaction | Resulting Linkage | Reference |

| Polyester (B1180765) | Dicarboxylic acids or diesters | Polycondensation | Ester | d-nb.infoacs.org |

| Polyurethane | Diisocyanates | Polyaddition | Urethane | researchgate.netacs.org |

| Polyether (Epoxy) | Epihalohydrin (to form diglycidyl ether) | Etherification | Ether | google.com |

Mechanistic Studies and Stereochemical Considerations in this compound Synthesis

The synthesis of this compound, an achiral molecule, primarily involves the reduction of its corresponding dicarboxylic acid, docosanedioic acid, or coupling reactions of shorter-chain precursors. While the final product lacks stereocenters, stereochemical control can be relevant in certain synthetic routes that may involve chiral intermediates or catalysts.

The most direct synthesis route is the reduction of docosanedioic acid . This transformation can be effectively carried out using reducing agents capable of converting carboxylic acids to alcohols. A common reagent for this purpose is tetrahydrofuran borane (THF-borane). The mechanism involves the formation of a borane-carboxylate complex, followed by hydride delivery to the carbonyl carbon. Subsequent hydrolysis then liberates the diol.

Another major synthetic pathway involves coupling reactions to build the C22 backbone from smaller molecules. These methods include:

Grignard Coupling: A key step can be a Cu-catalyzed Grignard bis-coupling reaction. researchgate.net For instance, a di-Grignard reagent can be coupled with a halide, or a Grignard reagent derived from a C11 precursor could be coupled to form the C22 chain. The mechanism involves the formation of an organocuprate intermediate which then undergoes coupling.

Wittig Reaction: This route offers precise control over the formation of carbon-carbon double bonds, which are subsequently hydrogenated. For example, an 11-carbon aldehyde can be reacted with a phosphonium (B103445) ylide derived from an 11-carbon halide to form a C22 alkene. ethz.ch The resulting double bond is then reduced to a single bond, and terminal functional groups are converted to alcohols. The stereochemistry (E/Z configuration) of the intermediate alkene is determined by the specific conditions and reagents used in the Wittig reaction. ethz.ch

Olefin Metathesis: The self-metathesis of an ω-functionalized C11 alkene (such as 10-undecenoic acid derivatives) using catalysts like Grubbs' catalyst can produce a C22 di-unsaturated intermediate. acs.org Subsequent hydrogenation of the double bond and reduction of the terminal functional groups yields this compound. acs.org

Since this compound is a symmetrical, non-chiral molecule (HO-(CH₂)₂₂-OH), stereochemical considerations are generally minimal for the final product. However, the efficiency and purity of the synthesis can be influenced by the stereoselectivity of intermediate steps in routes like the Wittig reaction or if chiral catalysts or precursors are used. For most common synthetic preparations, the focus is on achieving high yield and purity rather than controlling stereochemistry.

| Synthetic Method | Precursor(s) | Key Reagent/Catalyst | Reaction Mechanism | Reference |

| Reduction | Docosanedioic acid | Tetrahydrofuran borane | Hydride reduction of carboxylic acid | |

| Grignard Coupling | C11 Halides/Grignard reagents | Li₂CuCl₄ | Organocuprate coupling | researchgate.net |

| Wittig Reaction | C11 Aldehyde and C11 Phosphonium salt | n-Butyllithium | Ylide formation and olefination | ethz.ch |

| Olefin Metathesis | ω-functionalized C11 alkene | Grubbs' Catalyst | [2+2] cycloaddition/cycloreversion | acs.org |

Biosynthetic Pathways and Metabolic Intermediacy of 1,22 Docosanediol

Enzymatic Processes in the Biosynthesis of Long-Chain Diols in Biological Systems

The formation of long-chain diols is accomplished through specialized enzymatic machinery that modifies fatty acid precursors. These processes are particularly well-studied in the context of protective biopolymers in plants and unique lipids in certain microalgae.

In plants, long-chain diols are components of the protective polymers cutin and suberin, which form barriers on aerial surfaces and in roots, respectively. nsf.govresearchgate.net The biosynthesis of the aliphatic monomers for these polymers, including diols, begins with C16 and C18 fatty acids like palmitic acid and oleic acid, which are synthesized in the plastid. nsf.govnih.gov These initial precursors are transported to the endoplasmic reticulum for a series of modifications. nsf.gov

A key family of enzymes in this process is the cytochrome P450 (CYP) monooxygenases. nih.govbioone.org Specifically, enzymes from the CYP86 family are responsible for the ω-hydroxylation of fatty acids, converting them into ω-hydroxy fatty acids. nsf.govmdpi.com For instance, in Arabidopsis thaliana, CYP86A1 has been identified as a key enzyme in the biosynthesis of aliphatic suberin monomers. mdpi.com Following this initial hydroxylation, another oxidation step can occur to form a dicarboxylic acid (α,ω-diacid). This step can be catalyzed by a ω-hydroxy fatty acid dehydrogenase or another cytochrome P450 enzyme. nih.govbioone.org

Table 1: Key Enzyme Families in Plant Long-Chain Diol Biosynthesis

| Enzyme Family | Function | Precursor(s) | Product(s) | Cellular Location |

| Fatty Acid Elongase (FAE) | Elongates fatty acid chains | C16/C18 Acyl-CoAs, Malonyl-CoA | Very-Long-Chain Acyl-CoAs (e.g., C22) | Endoplasmic Reticulum |

| Cytochrome P450 (e.g., CYP86) | ω-hydroxylation | Very-Long-Chain Fatty Acids | ω-Hydroxy Fatty Acids | Endoplasmic Reticulum |

| ω-hydroxy fatty acid dehydrogenase / Cytochrome P450 | Oxidation of ω-hydroxy group | ω-Hydroxy Fatty Acids | α,ω-Dicarboxylic Acids | Endoplasmic Reticulum |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of carboxyl groups | α,ω-Dicarboxylic Acids | α,ω-Diols | Endoplasmic Reticulum |

Certain classes of microalgae, particularly the Eustigmatophyceae, are known producers of long-chain alkyl diols (LCDs), including C28 to C32 homologs. capes.gov.brcopernicus.orgresearchgate.net While 1,15-diols are commonly reported, the biosynthetic machinery is capable of producing a variety of long-chain diols. capes.gov.br Investigations into genera like Nannochloropsis have provided insights into the potential pathways. oup.comnih.gov

The biosynthesis in these microalgae is thought to originate from C14-C18 fatty acids. nih.gov Two primary pathways have been proposed: one involving fatty acid elongation and subsequent hydroxylation, and another involving the condensation of fatty acids. nih.gov Genomic and transcriptomic analyses of Nannochloropsis species have identified key enzymes that support the elongation/hydroxylation pathway. These include multiple polyketide synthases (PKSs) and fatty acid elongases (FAEs). oup.comnih.gov These enzymes work to extend the initial fatty acid precursors to the required very-long-chain lengths.

Following elongation, the introduction of hydroxyl groups is necessary. While the precise enzymes for the terminal hydroxylations to form diols remain unclear, it is hypothesized that they are subsequently reduced from their fatty acid precursors. oup.comnih.gov The strong correlation between the structures of long-chain alkenols and long-chain diols found in these algae suggests they share a common biosynthetic origin. capes.gov.broup.com

Pathways in Plant Cutin and Suberin Formation, involving Cytochrome P450 Enzymes

Identification and Characterization of Metabolic Intermediates and Precursors in 1,22-Docosanediol Biogenesis

The biogenesis of this compound starts from common cellular fatty acids. In both plants and microalgae, the initial precursors are typically C16:0 (palmitic acid) and C18:1 (oleic acid) fatty acids. nsf.govnih.gov

The key steps and intermediates are:

Chain Elongation : The initial C16/C18 fatty acids undergo several cycles of elongation, where two-carbon units are added in each cycle. This process is mediated by the fatty acid elongase (FAE) complex, producing very-long-chain fatty acids (VLCFAs). nsf.govoup.com To produce a C22 diol, the precursor fatty acid must be elongated to a C22 chain, resulting in docosanoic acid.

Terminal Hydroxylation : The saturated C22 fatty acid (docosanoic acid) serves as the substrate for hydroxylation. Cytochrome P450-dependent enzymes catalyze the introduction of a hydroxyl group at the terminal (ω) carbon, producing ω-hydroxydocosanoic acid. bioone.org

Formation of Dicarboxylic Acid : The ω-hydroxydocosanoic acid can be further oxidized at the ω-position to form docosanedioic acid (a C22 α,ω-dicarboxylic acid). bioone.orgwikipedia.org This dicarboxylic acid is a direct precursor to this compound.

Reduction to Diol : In the final step, both carboxylic acid groups of docosanedioic acid are reduced to alcohol groups. This reduction is catalyzed by enzymes such as fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs), yielding this compound. nsf.govmdpi.com The synthesis of this compound from docosanedioic acid has also been demonstrated through chemical reduction methods in laboratory settings. oup.comoup.com

Table 2: Precursors and Intermediates in this compound Biosynthesis

| Compound | Chemical Formula | Role in Pathway |

| Palmitic Acid | C16H32O2 | Initial Precursor |

| Oleic Acid | C18H34O2 | Initial Precursor |

| Docosanoic Acid | C22H44O2 | Elongated Intermediate |

| ω-Hydroxydocosanoic Acid | C22H44O3 | Hydroxylated Intermediate |

| Docosanedioic Acid | C22H42O4 | Dicarboxylic Acid Precursor |

| This compound | C22H46O2 | Final Product |

Genetic and Transcriptomic Regulation of this compound Biosynthesis in Model Organisms

The regulation of this compound biosynthesis is understood by studying the expression of genes involved in the synthesis of its precursors, particularly in the context of cutin, suberin, and wax production in model organisms like Arabidopsis thaliana.

In Arabidopsis, the biosynthesis of cuticular waxes and their precursors is a well-studied process. oup.commsu.edu Genetic and transcriptomic analyses have identified numerous genes, often named ECERIFERUM (CER), that are crucial for the production of VLCFAs and their derivatives. oup.com For example, genes encoding β-ketoacyl-CoA synthases (KCS), the rate-limiting enzymes in the FAE complex, are critical for determining the chain length of the final products. oup.comoup.com A mutation in a KCS gene can lead to a significant reduction in VLCFAs longer than a specific chain length. oup.com

The expression of genes encoding cytochrome P450s of the CYP86 and CYP94 families is also tightly regulated and linked to the production of oxygenated fatty acids for cutin and suberin. researchgate.net Transcriptomic studies of epidermal cells, where these lipids are synthesized, have revealed the upregulation of these specific CYP genes along with FAE components and reductases. msu.edu

In microalgae like Nannochloropsis, transcriptomic analyses have been performed to identify genes involved in the biosynthesis of long-chain diols. oup.comnih.gov These studies have shown that under certain conditions, such as darkness, which promotes the accumulation of these diols, there is a corresponding change in the expression of genes for PKSs and FAEs. oup.comnih.gov While specific genes for the terminal hydroxylation and reduction to form this compound have not been definitively isolated, the transcriptomic data point towards the coordinated regulation of the entire elongation and modification pathway.

Metabolic profiling of different Arabidopsis thaliana accessions has confirmed the presence of this compound, indicating that its synthesis is part of the natural metabolic variation within the species, which is ultimately controlled at the genetic level. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1,22 Docosanediol and Its Derivatives

Application of Mass Spectrometry in Structural Elucidation and Quantitative Analysis

Mass spectrometry, particularly when coupled with chromatographic separation, serves as a powerful tool for both identifying and quantifying 1,22-docosanediol and its derivatives in various complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For long-chain diols like this compound, which have low volatility, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile ethers or esters. A common method involves silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce trimethylsilyl (B98337) (TMS) derivatives that are amenable to GC analysis. copernicus.org

GC-MS has been successfully employed to identify this compound in a variety of natural and industrial samples. Its presence has been confirmed in the unsaponifiable matter of jojoba oil, where it constituted a significant portion of the fatty alcohols. who.int It has also been detected in extracts from the bark of Fraxinus ornus (flowering ash) and Robinia pseudoacacia, and in the methanolic leaf extract of Adenanthera pavonina. mdpi.comtandfonline.comsemanticscholar.org Furthermore, GC-MS analysis identified this compound in the volatile oils of Coreopsis cultivars and as a product from the pyrolysis of mixed plastic waste into fuel oil. nih.govaustinpublishinggroup.com In these analyses, identification is achieved by comparing the retention time and the mass spectrum of the analyte to that of a known standard or by interpreting the fragmentation pattern. The mass spectrum of the TMS-ether of this compound will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of TMS groups and cleavage of the long hydrocarbon chain.

Table 1: Identification of this compound in Various Samples by GC-MS

| Sample Source | Findings |

|---|---|

| Jojoba Oil | Identified as a major fatty alcohol (9.21%) in the unsaponifiable matter. who.int |

| Coreopsis Cultivars | Detected as a volatile component (1.55%) in the "golden ring" cultivar. nih.gov |

| Pyrolysis Fuel Oil | Identified as a compound in fuel produced from Low-Density Polyethylene (B3416737) (LDPE). austinpublishinggroup.com |

| Fraxinus ornus Bark | Detected as a minor alcohol component (0.07%) in the lipophilic extractives. mdpi.com |

| Adenanthera pavonina Leaves | Identified as a phytochemical in the methanolic extract. tandfonline.com |

| Robinia pseudoacacia Bark | Found as an alcohol component in the bio-oil from catalyzed decomposition. semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Approaches for Polar Metabolites and Acyl-CoAs

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage for analyzing polar, non-volatile compounds and thermally labile molecules, as it often eliminates the need for derivatization. nih.gov This makes it particularly suitable for the direct analysis of this compound and its more polar derivatives, such as diferulates, or its metabolic precursors like docosanedioic acid. hilarispublisher.com For instance, docosanedioic acid, the dicarboxylic acid precursor to this compound, can be identified by LC-MS, typically showing a deprotonated molecular ion [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information, making it invaluable for the analysis of complex biological derivatives like acyl-Coenzyme A (acyl-CoA) esters. While direct MS/MS studies on acyl-CoA derivatives of this compound are not widely published, the established methodologies for other long-chain fatty acyl-CoAs are directly applicable. rsc.orgnih.govplos.org These methods often use ion-pairing reversed-phase HPLC coupled to an electrospray ionization (ESI) source. nih.govconicet.gov.ar In positive ion mode, fragmentation of protonated acyl-CoA molecules typically yields characteristic product ions, while a common neutral loss of 507 Da (the adenosine-3'-phosphate-5'-diphosphate moiety) can be used for precursor ion scanning to selectively detect all CoA esters in a sample. rsc.org This approach allows for the sensitive and specific quantification of acyl-CoA metabolites in biological tissues. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous molecular structure elucidation. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon skeleton and the positions of the hydroxyl groups.

In the ¹H NMR spectrum, the protons of the long methylene (B1212753) (-CH₂-) chain typically appear as a large, complex multiplet around 1.25 ppm. The protons on the carbons bearing the hydroxyl groups (HO-CH ₂-) would be shifted downfield, appearing as a distinct triplet. The hydroxyl protons themselves (OH ) would appear as a separate signal whose chemical shift is dependent on concentration and solvent due to hydrogen bonding effects.

In the ¹³C NMR spectrum, the carbons of the inner methylene groups produce a strong signal around 29-30 ppm. The carbons attached to the hydroxyl groups (-C H₂-OH) are significantly deshielded and appear further downfield, typically in the range of 60-65 ppm. The terminal methyl groups, if present in derivatives, would be found upfield. The purity and structure of precursors like docosanedioic acid have been confirmed using NMR, with characteristic signals for the methylene chain (δ 1.25 ppm) and the carboxylic acid carbons (δ 12.1 ppm). NMR is also used to study the conformation and interactions of this compound in complexes. amazonaws.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH ₂- (internal chain) | ~1.25 |

| ¹H | -CH ₂-OH | ~3.64 (triplet) |

| ¹H | -OH | Variable (dependent on solvent/concentration) |

| ¹³C | -C H₂- (internal chain) | ~29.7 |

| ¹³C | -C H₂-OH | ~63.1 |

Infrared (IR) Spectroscopy for Investigating Hydrogen Bonding and Intermolecular Associations

Infrared (IR) spectroscopy is a sensitive probe for identifying functional groups and studying intermolecular forces, such as the hydrogen bonding that governs the association of diol molecules. The IR spectrum of this compound in the solid state provides clear evidence of its crystalline structure and the extensive hydrogen-bonding network. researchgate.net

A key feature is a very broad and strong absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of associated hydroxyl groups. researchgate.netnih.gov The broadness of this band reflects the various hydrogen bond environments within the solid sample. libretexts.org The C-H stretching vibrations of the methylene groups appear as sharp bands between 2850 and 2960 cm⁻¹.

Detailed analysis of the IR spectra of crystalline this compound reveals splitting of the CH₂ rocking vibration band (around 720–730 cm⁻¹) and the CH₂ bending (scissoring) vibration band (around 1463–1473 cm⁻¹). researchgate.netresearchgate.net This splitting into doublets is a definitive indicator that the methylene chains are packed in an orthorhombic subcell, a common arrangement for long-chain hydrocarbons. researchgate.net These spectral features demonstrate that in the solid state, this compound molecules form lengthy associates through hydrogen bonds established by the terminal hydroxyl groups on the surfaces of lamellar structures. researchgate.net

Table 3: Characteristic IR Absorption Bands for Crystalline this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

|---|---|---|

| ~3337 | O-H stretch | Broad, strong band indicating intermolecular hydrogen bonding. nih.gov |

| 2953, 2848 | C-H stretch | Strong, sharp bands from methylene groups. nih.gov |

| 1473, 1463 | CH₂ bend (scissoring) | Doublet indicating orthorhombic subcell packing. researchgate.net |

| 730, 720 | CH₂ rock | Doublet also indicative of orthorhombic packing. researchgate.net |

Thermal Analysis Techniques in Material Science Contexts

Thermal analysis techniques are crucial for characterizing the material properties of long-chain compounds, providing information on melting points, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior and Thermal Events

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC studies have revealed complex phase behavior. researchgate.net A comparative analysis showed that upon heating, this compound exhibits two distinct thermal events. researchgate.netmathnet.ru

The first is a low-temperature solid-state phase transition occurring at approximately 371.7 K (98.6 °C). This has been identified as a first-order transition, characterized by a sharp endothermic peak. researchgate.net The second, higher-temperature event at around 380.1 K (107.0 °C) corresponds to the final melting of the crystal structure. researchgate.net This transition has been classified as a second-order, order-disorder type transition, which is supported by the absence of significant thermal hysteresis upon cooling. researchgate.netioffe.ru This behavior contrasts with some longer-chain diols that show only a single melting transition. researchgate.net

Table 4: Thermal Transition Data for this compound from DSC

| Thermal Event | Transition Temperature (K) | Transition Type | Enthalpy (kJ/mol) |

|---|---|---|---|

| Solid-Solid Transition | 371.7 researchgate.net | First-order researchgate.net | Not specified |

| Melting Transition | 380.1 researchgate.net / 379.4 umsl.edu | Second-order (order-disorder) researchgate.net | 122.6 umsl.edu |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a fundamental analytical technique used to determine the thermal stability and decomposition characteristics of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. eltra.comtainstruments.comtorontech.com This method is critical for evaluating the performance of long-chain aliphatic diols, such as this compound, particularly when they are considered for applications in polymer synthesis where high processing temperatures are common. researchgate.netrsc.org

The thermal degradation of a substance like this compound involves the breaking of chemical bonds, leading to a loss of mass. tainstruments.com The analysis provides key data points including the onset temperature of decomposition, the temperature of maximum degradation rate (Tmax), and the amount of residual mass at the end of the analysis. marquette.edu Studies on related aliphatic polyesters indicate that thermal degradation typically begins at temperatures around 275°C to 340°C. researchgate.netdtic.mil The degradation profile is significantly influenced by the surrounding atmosphere; an inert atmosphere (like nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (like air or oxygen) provides insights into the material's oxidative stability. eltra.comtorontech.com

The TGA curve for a long-chain aliphatic diol would be expected to show a single, primary stage of weight loss corresponding to its decomposition. The thermal stability is generally high due to the stable nature of the long hydrocarbon chain.

Below is a table representing typical data obtained from a TGA measurement for a high-molecular-weight aliphatic diol under an inert atmosphere.

Table 1: Representative TGA Data for a Long-Chain Aliphatic Diol

| Temperature (°C) | Weight (%) | Process |

|---|---|---|

| 25 - 250 | 100 | Stable, no significant mass loss |

| 280 | 95 | Onset of thermal decomposition |

| 350 | 50 | 50% mass loss (T50) |

| 385 | 5 | Temperature of maximum decomposition rate (Tmax) |

This interactive table contains representative data to illustrate a typical TGA profile for a long-chain aliphatic diol.

X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Morphology Analysis

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful, non-destructive techniques used to elucidate the atomic and molecular structure of materials. XRD provides detailed information about the crystalline arrangement of atoms, while SAXS reveals larger-scale structural features, typically in the range of 1 to 100 nanometers. diamond.ac.ukucmerced.edu

For long-chain aliphatic compounds like this compound, these methods are invaluable for characterizing their solid-state structure. Research has shown that alkane-α,ω-diols with 10 to 24 carbon atoms form well-defined, layered crystal structures. nih.gov The molecules typically adopt an all-trans zigzag conformation, leading to a rod-like shape. nih.gov In the crystalline state, these molecules pack into layers, creating a structure analogous to the smectic phase of liquid crystals. nih.gov This ordered arrangement gives rise to sharp diffraction peaks in an XRD pattern, the positions of which (in terms of the scattering angle 2θ) can be used to determine the unit cell dimensions of the crystal lattice according to Bragg's Law. pdx.edu

SAXS is particularly well-suited for analyzing the lamellar (layered) structures common in long-chain polymers and molecules like this compound. spectroscopyonline.com The technique measures the diffraction pattern at very small angles, which corresponds to larger repeating distances within the material. The alternating layers of hydrocarbon chains and terminal hydroxyl groups create a periodic variation in electron density that diffracts X-rays, allowing for the precise measurement of the lamellar repeat distance (d-spacing). spectroscopyonline.com Furthermore, some long-chain compounds can form a high-temperature rotator phase before melting, where molecules have greater rotational freedom, a phenomenon that can also be investigated using these scattering techniques. nih.gov

The combined data from XRD and SAXS provide a comprehensive picture of the solid-state morphology of this compound, from the atomic arrangement within the crystal lattice to the larger-scale organization of the lamellar stacks.

Table 2: Representative Crystallographic and Morphological Data for a Long-Chain α,ω-Diol

| Parameter | Technique | Typical Value/Observation | Reference |

|---|---|---|---|

| Crystal System | XRD | Triclinic or Monoclinic | nih.gov |

| Space Group | XRD | P-1 or P2₁/c (example) | nih.gov |

| Diffraction Peaks (2θ) | XRD | Sharp peaks indicating high crystallinity | researchgate.net |

| Molecular Conformation | XRD | All-trans zigzag chain | nih.gov |

| Lamellar Structure | SAXS/XRD | Confirmed presence of layered morphology | nih.govspectroscopyonline.com |

This interactive table summarizes the kind of structural information that can be obtained for long-chain diols using XRD and SAXS, based on studies of analogous compounds.

Role of 1,22 Docosanediol in Polymer Science and Engineering

Polyurethane Synthesis and Characterization from 1,22-Docosanediol and Related α,ω-Diols

The synthesis of polyurethanes from this compound involves its reaction with various diisocyanates, leading to linear polymers with unique thermal and structural properties. researchgate.netacs.org These materials are of interest due to their well-defined, semi-crystalline structures.

Linear, aliphatic polyurethanes with characteristics resembling polyethylene (B3416737) have been synthesized by reacting long-chain α,ω-diols, including this compound (HO–(CH2)22–OH), with shorter aliphatic α,ω-diisocyanates (OCN–(CH2)n–NCO, where n can be 4, 6, 8, or 12). researchgate.netacs.orgresearchgate.net The resulting m,n-polyurethanes, where m is the number of carbon atoms in the diol and n is the number in the diisocyanate, exhibit properties that are increasingly similar to polyethylene as the length of the aliphatic segments increases. researchgate.netacs.org

The monomer this compound is known to exhibit a solid-solid phase transition before it melts. researchgate.netresearchgate.net This thermal behavior influences the crystallization of the resulting polymers. Characterization of these polyurethanes using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Small-Angle X-ray Scattering (SAXS) confirms their polyethylene-like physical and thermal properties, such as solubility and melting temperature. researchgate.netacs.org DSC thermograms of these linear polyurethanes can show two distinct melting transitions. acs.org These are often attributed to the melting of crystals formed from folded chains and the melting of crystals from extended main-chains, which are stabilized by directional hydrogen bonds between the urethane (B1682113) linkages. acs.org

The architecture and properties of polyurethanes are significantly dictated by the interplay between the alkane segment length of the diol and the density of hydrogen bonds from the urethane groups. researchgate.netnih.gov In polyurethanes derived from this compound, the long methylene (B1212753) chain constitutes a large portion of the polymer backbone. researchgate.netacs.org

As the length of the aliphatic segments from the α,ω-diol increases, the concentration of urethane groups, and thus the density of hydrogen bonds, decreases. researchgate.netacs.org This reduction in hydrogen bonding allows the polymer chains to behave more like polyethylene, dominated by van der Waals interactions between the long methylene sequences. acs.org This change is reflected in the polymer's thermal properties and solubility. researchgate.netacs.org Generally, lengthening the flexible soft segment in polyurethanes promotes better phase separation between the hard (urethane) and soft (alkane) segments, which can enhance the strength of hydrogen bonds within the organized hard domains. nih.gov The thermal stability of the polyurethane can also increase with longer soft segments. mdpi.com The properties of a polyurethane are greatly influenced by the types of isocyanates and polyols used; long, flexible segments contributed by the polyol result in a soft, elastic polymer. wikipedia.org

Formation of Polyethylene-like Polyurethanes and their Crystallization Behavior

Fundamental Investigations into Morphology and Thermal Behavior of this compound-Derived Polymers

The long methylene chain of this compound is a dominant factor in the morphology and thermal behavior of the polymers derived from it. researchgate.netacs.org These polymers are typically semi-crystalline, with their solid-state structure closely resembling that of polyethylene. acs.orgresearchgate.net

For polyurethanes, characterization by DSC, TGA, and SAXS reveals thermal properties akin to polyethylene. researchgate.netacs.org The monomer this compound itself shows a solid-solid phase transition prior to melting, a characteristic that can influence the polymer's final crystalline structure. researchgate.netresearchgate.net The derived polyurethanes may exhibit dual melting endotherms, which correspond to the melting of crystals with different chain conformations (folded vs. extended). acs.org

In the case of long-chain aliphatic polyesters, the polymers are semi-crystalline with crystal structures similar to polyethylene. researchgate.net A well-known phenomenon in such polyesters is the "odd-even effect," where thermal properties like the melting temperature show an alternating pattern depending on whether the diol or diacid monomer has an odd or even number of methylene units. researchgate.net

Theoretical and Experimental Studies on Polymer Crystallization Dynamics and Microstructure

The incorporation of long-chain aliphatic monomers, such as this compound, into polymer backbones profoundly influences the crystallization behavior and resulting solid-state microstructure of the material. The extended, flexible C22 methylene chain of this compound acts as a crystallizable segment, often imparting polyethylene-like characteristics to the polymers it constitutes. Theoretical models and experimental investigations have explored how these long alkylene segments drive self-assembly, phase separation, and the formation of ordered crystalline domains.

Experimental Findings on Polymer Systems Incorporating this compound

Experimental research has centered on the synthesis and characterization of polycondensates, such as polyurethanes and polyesters, using this compound as a key monomer. These studies reveal a direct correlation between the long aliphatic chain and the thermal and structural properties of the resulting polymers.

One significant area of study involves the synthesis of polyethylene-like polyurethanes by reacting long-chain α,ω-diols with shorter aliphatic α,ω-diisocyanates. researchgate.net In these systems, the long -(CH2)22- segment from this compound functions as a "soft segment." As the length of this aliphatic segment increases, the density of hydrogen-bonding urethane groups decreases, and the polymer's properties begin to mirror those of polyethylene, showing a strong tendency to crystallize. researchgate.net Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS) are instrumental in characterizing these polymers, revealing distinct melting transitions associated with the crystalline domains formed by the long methylene chains. researchgate.net Research has shown that this compound itself exhibits a solid-solid phase transition before melting, a characteristic that can influence the thermal behavior of the polymers derived from it. researchgate.netresearchgate.net

The table below summarizes the thermal properties of a polyurethane synthesized from this compound and a diisocyanate, illustrating the high melting temperature associated with the crystalline structure.

Table 1: Thermal Properties of Polyurethane Derived from this compound Data derived from studies on polyethylene-like polyurethanes. researchgate.net

| Diol Monomer | Diisocyanate Monomer | Resulting Polymer | Key Thermal Property |

|---|

Another innovative application of this compound is in the creation of periodically grafted amphiphilic copolymers (PGACs). iisc.ac.in In one study, researchers performed a melt trans-esterification between a substituted diethyl malonate and this compound. iisc.ac.in The resulting polymer possesses hydrophilic oligo-ethylene glycol units placed at precise, periodic intervals along a hydrophobic polyester (B1180765) backbone. The crystallization of the long C22 alkylene segments from the diol is a primary driving force for the polymer's self-organization. iisc.ac.in

This self-assembly process is a classic example of microphase separation, driven by the chemical incompatibility (immiscibility) of the long, nonpolar alkylene segments and the polar, hydrophilic grafted segments. The strong tendency of the -(CH2)22- units to crystallize into a paraffinic lattice forces the polymer chains to adopt a folded, zigzag conformation. iisc.ac.in

Table 2: Monomer System for Periodically Grafted Amphiphilic Copolymer (PGAC) Data sourced from research on immiscibility-driven polymer folding. iisc.ac.in

| Backbone Monomer 1 | Backbone Monomer 2 | Grafted Segment Source | Resulting Copolymer Structure |

|---|

Theoretical Framework and Microstructure Models

The experimental observations are well-described by established theories of polymer crystallization. wikipedia.orgmdpi.com The crystallization process in polymers containing this compound is governed by the principles of nucleation and growth, where the long methylene sequences act as the primary crystallizing units. wikipedia.org

The "folded chain model" is particularly relevant to understanding the microstructure of these polymers. mdpi.comuc.edu Due to the kinetic hindrances imposed by chain entanglement, long polymer molecules rarely form fully extended crystals from the melt. wikipedia.org Instead, the -(CH2)22- segments fold back and forth to create ordered lamellar structures. These lamellae are the fundamental building blocks of the crystalline microstructure. wikipedia.orguc.edu In the case of the PGACs mentioned earlier, this folding is not random but is directed by the periodic placement of the non-crystallizable hydrophilic grafts, leading to a highly organized, self-segregated superstructure. iisc.ac.in

Biomolecular Interactions and Biological Activity Mechanisms of 1,22 Docosanediol

Exploration of Antimicrobial Mechanisms

The long-chain aliphatic diol, 1,22-Docosanediol, has emerged as a compound of interest in scientific research due to its demonstrated antimicrobial properties. Its biological activity extends to both fungal and bacterial pathogens, with investigations pointing towards mechanisms that target fundamental cellular structures and processes.

This compound has been shown to possess antifungal capabilities, with documented activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. The precise mechanism of its antifungal action is a subject of ongoing investigation, but a primary hypothesis centers on the disruption of the microbial cell membrane. The fungal membrane is a critical structure, composed of various lipids and proteins that maintain cellular integrity and regulate the passage of substances. nih.gov

Research into related compounds provides strong support for this hypothesis. For instance, phosphocholine (B91661) derivatives synthesized from the parent compound, docosanedioic acid, exhibit their antifungal effects by disrupting these microbial membranes. It is theorized that the long, linear hydrocarbon chain of this compound allows it to intercalate into the lipid bilayer of the fungal membrane. This insertion could alter membrane fluidity, create pores or channels, and ultimately lead to a loss of essential intracellular components and cell death. This mode of action is attractive in antimicrobial research because it targets a fundamental component of the fungal cell, making it potentially more difficult for resistance to develop through modification of a single target enzyme. nih.gov

The antibacterial potential of this compound has been specifically highlighted in studies demonstrating its efficacy against certain bacterial strains. Research has established its significant inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen known for its resilience and role in opportunistic infections. In contrast, its effect against the Gram-positive bacterium Streptococcus pyogenes was found to be limited.

The proposed mechanisms for its antibacterial action are twofold: disruption of the bacterial cell membrane and interference with essential metabolic processes. Similar to its hypothesized antifungal action, the molecular structure of this compound is conducive to interacting with and compromising the integrity of the bacterial cell envelope. This disruption can lead to increased permeability and subsequent cell lysis. Additionally, interference with key metabolic pathways could inhibit bacterial growth and replication.

Table 1: Antibacterial Activity of this compound Against Select Bacterial Strains

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Gram-Negative | 111.1 |

Antifungal Properties and Hypotheses on Microbial Membrane Disruption

Role in Fatty Acid Metabolism and Research on Lipid Homeostasis

Beyond its antimicrobial activities, this compound is relevant in the study of lipid metabolism. The structurally related dicarboxylic acid, docosanedioic acid, is utilized as a model compound in research focused on the metabolism of long-chain fatty acids. These studies show that such long-chain molecules can influence metabolic pathways, offering valuable insights into disorders related to lipid homeostasis. In rat liver microsomes, docosanedioic acid is known to undergo ω-oxidation, a key metabolic process. As the reduced diol form, this compound is an important intermediate and precursor in these metabolic contexts, contributing to the understanding of how long-chain fatty alcohols and acids are processed within the body.

Occurrence and Potential Bioactivity in Botanical Extracts

Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have enabled the identification of this compound in a diverse range of plant species, some of which are used in traditional medicine. It has been detected as a constituent in the leaf extracts of Syzygium polyanthum and in the bark of the ornamental plant Hibiscus syriacus L. researchgate.net Furthermore, it has been identified in essential oils from different parts of Moringa oleifera, a plant renowned for its nutritional and medicinal properties. thescipub.com It was also found in radiation-bred Coreopsis cultivars, specifically the "golden ring" variety, which are explored for their use as teas and dietary supplements. nih.gov

Table 2: Identification of this compound in Various Botanical Sources

| Plant Species | Part(s) of Plant | Reference |

|---|---|---|

| Syzygium polyanthum | Leaf | |

| Hibiscus syriacus L. | Bark | researchgate.net |

| Moringa oleifera Lam. | Flowers, Leaves, Seeds | thescipub.com |

The exploration of this compound's bioactivity is expanding, with research beginning to investigate potential interactions with neurological pathways. Currently, direct and detailed evidence linking this compound to specific neurotransmitter metabolism pathways or receptor interactions is still an emerging area of study and is not extensively documented in the available scientific literature.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Docosanedioic acid |

| Aspergillus fumigatus |

| Candida albicans |

| Pseudomonas aeruginosa |

| Streptococcus pyogenes |

| Proteus vulgaris |

| Klebsiella pneumoniae |

| Eicosane |

| Naphthalene |

| Benzene isothiocyanato methyl |

| 1-heptacosanol |

| Heptacosane |

| 1-tetracosanol |

| Hexadecenoic acid |

| 9,12,15-octadecatrienoic acid |

| 9,12-octadecadienoic acid |

| 4,4,6,8-tetramethyl-2-chromanone |

| Vitamin E |

| Phytol |

| Sitosterol |

| (Z)-9-octadecenamide |

| Hexadecamide |

| Pentacosane |

| Octadecamamide |

| Octadecanoic acid |

Identification in Herbal Medicines and Natural Product Profiling

Biological Roles in Plant Physiology and Development

This compound is a long-chain aliphatic diol that plays a significant role in the structural integrity and function of protective barriers in plants. It is a key component of both epicuticular waxes and the suberin polymer, contributing to the plant's defense against environmental stresses.

Epicuticular Waxes in Fruit Ripening

Epicuticular waxes form a continuous layer on the surface of plant cuticles, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens. This compound has been identified as a significant constituent of the epicuticular wax in various plants, including the fruit peel of sweet orange (Citrus sinensis) oup.comresearchgate.net.

Research on sweet orange has shown that the composition and quantity of epicuticular wax constituents, including this compound, change during fruit ripening. In a study comparing the 'Navelate' sweet orange and its abscisic acid (ABA)-deficient mutant 'Pinalate', this compound was among the most abundant primary alcohols in the epicuticular wax of both cultivars oup.comfrontiersin.org. The levels of this diol, along with other wax components, varied across different ripening stages (Mature Green, Breaker, Colored, and Full-Colored), indicating a dynamic regulation of wax biosynthesis during fruit development oup.comfrontiersin.org. The study highlighted that the hormone ABA is involved in regulating the metabolism and composition of these epicuticular waxes frontiersin.orgfrontiersin.org.

The presence and concentration of this compound and other long-chain alcohols in the epicuticular wax are critical for the cuticle's properties, influencing fruit quality and postharvest water loss oup.comfrontiersin.org.

Table 1: Abundance of this compound and Other Primary Alcohols in the Epicuticular Wax of Citrus sinensis Fruit During Ripening

| Cultivar | Ripening Stage | Docosanol (C22) (μg/cm²) | This compound (1,22-C22) (μg/cm²) | Tetracosanol (C24) (μg/cm²) | Triacontanol (C30) (μg/cm²) | Dotriacontanol (C32) (μg/cm²) |

| Navelate | Mature Green | ~0.1 | ~0.05 | ~0.1 | ~0.2 | ~0.1 |

| Breaker | ~0.2 | ~0.1 | ~0.15 | ~0.3 | ~0.15 | |

| Colored | ~0.25 | ~0.15 | ~0.2 | ~0.25 | ~0.1 | |

| Full-Colored | ~0.3 | ~0.2 | ~0.25 | ~0.2 | ~0.05 | |

| Pinalate | Mature Green | ~0.15 | ~0.1 | ~0.1 | ~0.25 | ~0.1 |

| Breaker | ~0.3 | ~0.25 | ~0.2 | ~0.5 | ~0.2 | |

| Colored | ~0.2 | ~0.15 | ~0.15 | ~0.3 | ~0.1 | |

| Full-Colored | ~0.15 | ~0.1 | ~0.1 | ~0.2 | ~0.05 | |

| Data is approximate and derived from graphical representations in Romero et al. (2020) oup.comfrontiersin.org. |

Suberin Biosynthesis

Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues, including root endodermis, periderms of underground organs, and seed coats. It acts as a barrier to control the movement of water, solutes, and gases, and as a defense against pathogens. This compound is a recognized monomeric component of the suberin polymer in several plant species oup.commsu.edumdpi.com.

The biosynthesis of this compound as a suberin monomer has been studied in the model plant Arabidopsis thaliana. Research has shown that the synthesis of this C22 diol in seed suberin is dependent on the activity of a specific cytochrome P450 enzyme, CYP86B1 oup.comresearchgate.net. This enzyme is a very-long-chain fatty acid ω-hydroxylase, essential for the production of ω-oxygenated fatty acids with chain lengths of C22 and C24, which are precursors for suberin monomers frontiersin.org. The absence or reduction of CYP86B1 activity leads to a significant decrease in C22 and C24 ω-hydroxy acids and diacids in the suberin of roots and seed coats frontiersin.org.

Furthermore, studies on Arabidopsis mutants have implicated other enzymes in the biosynthesis of the fatty alcohol precursors of suberin. For instance, fatty acyl-CoA reductases (FARs), such as AtFAR1, are involved in the production of C22 primary alcohols in root suberin mdpi.com. The reduction in the levels of fatty alcohols and diols, including by inference this compound, in the seed coat has been shown to increase its permeability, highlighting the crucial role of these components in the functionality of the suberin barrier nih.gov.

This compound has also been identified as a suberin monomer in the bark of Fraxinus ornus (flowering ash), although it is a minor component in this species mdpi.com. The presence of this diol in the suberin of diverse plant species underscores its conserved role in the formation of this protective biopolymer.

Computational Chemistry and Modeling Studies Involving 1,22 Docosanediol

Molecular Dynamics Simulations of 1,22-Docosanediol and Its Self-Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations are particularly valuable for understanding complex processes like self-assembly, where molecules spontaneously organize into ordered structures. nih.govcuny.edu For long-chain aliphatic diols such as this compound, MD simulations can elucidate the mechanisms driving the formation of larger assemblies, which are critical for applications in nanotechnology and materials science. cuny.edu

The self-assembly of long-chain molecules is often driven by a combination of hydrophobic interactions between the aliphatic chains and directional forces, such as hydrogen bonding, between the terminal functional groups. In the case of this compound, the long C22 methylene (B1212753) chain provides the hydrophobic character, while the two terminal hydroxyl (-OH) groups can form hydrogen bonds.

While specific MD simulation studies focusing exclusively on the self-assembly of pure this compound are not widely documented in the provided literature, the principles are well-established from simulations of analogous systems. For instance, MD simulations have been effectively used to study the crystallization process of polyurethanes derived from long-chain diols. researchgate.net In one study of a polyurethane based on a C22 diol, simulations revealed the crucial role of two types of hydrogen bonds (N-H···O=C and N-H···O-alkoxy) in the crystallization process. researchgate.net The simulations also demonstrated the effect of temperature on crystallization rates and the strength of these hydrogen-bonding interactions, which is consistent with experimental results. researchgate.net Such computational approaches can predict how this compound molecules would arrange themselves in a condensed phase, predicting the formation of layered structures or other ordered assemblies.

The insights from MD simulations are critical for designing materials where hierarchical self-assembly is desired, such as in the development of periodically grafted copolymers. iisc.ac.inacs.org

Molecular Docking and Network Pharmacology in Ligand-Target Prediction for Bioactive Compounds

Network pharmacology is a computational approach that investigates the complex interactions between drug molecules and multiple biological targets within a cell or organism. nih.govacs.orgresearchgate.net It is often combined with molecular docking, a simulation technique that predicts the preferred orientation and binding affinity of a molecule (ligand) to a biological target, typically a protein or nucleic acid. nih.gov

This compound has been identified as a phytochemical constituent in various plants used in traditional medicine and has been included in network pharmacology and molecular docking studies to explore its potential biological activity. nih.govnih.gov In this context, this compound is treated as a potential ligand, and its ability to interact with various protein targets associated with specific diseases is computationally evaluated.

A key finding from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Syzygium polyanthum leaf extracts identified this compound as one of the constituent phytochemicals. Such studies often use molecular docking to screen the identified compounds against protein targets to predict their therapeutic potential. Similarly, in network pharmacology studies of medicinal herbs like Astragalus membranaceus, this compound is listed among the chemical components whose potential targets are computationally predicted to understand the herb's mechanism of action in treating conditions like sepsis or Alzheimer's disease. nih.govnih.gov

Generally, a high binding affinity (often represented by a low docking score) suggests that the compound may be a potent modulator of the target protein's function. nih.gov

Table 1: Identification of this compound in Network Pharmacology Studies

| Study Focus | Plant Source | Role of this compound | Computational Method | Reference |

|---|---|---|---|---|

| Phytochemical analysis and antidiabetic activity | Syzygium polyanthum (Indonesian Bayleaf) | Identified as a phytochemical constituent via GC-MS. | Molecular Docking | |

| Mechanism of action in treating sepsis | Astragalus membranaceus | Component identified for inclusion in network analysis. | Network Pharmacology, Molecular Docking | nih.gov |

| Mechanism of action in treating Alzheimer's disease | Astragalus membranaceus (HUANGQI) | Component identified for inclusion in network analysis. | Network Pharmacology, Molecular Docking | nih.gov |

Predictive Modeling for Polymer Properties and Self-Assembly Processes

Predictive modeling in polymer science uses computational methods to forecast the physical, thermal, and mechanical properties of polymers based on the structure of their monomer units. nih.govntnu.no This approach accelerates the design of new materials with desired characteristics, reducing the need for extensive trial-and-error experimentation. ntnu.norsc.org

This compound, with its long, linear aliphatic chain and terminal hydroxyl groups, is an important monomer for creating polyethylene-like polyesters and polyurethanes. researchgate.netacs.org Researchers have synthesized polymers by reacting this compound with various diisocyanates to produce a series of polyurethanes. researchgate.net The physical and thermal properties of these polymers, such as their melting temperature and solubility, were found to be highly dependent on the length of the aliphatic segments. researchgate.net

Predictive modeling techniques, such as group contribution methods, can be used to estimate these properties. ntnu.no These models assign numerical values to different chemical groups within the polymer's repeating unit to calculate macroscopic properties like glass transition temperature, solubility parameter, and crystalline volume. ntnu.no

Furthermore, this compound has been used to create periodically grafted amphiphilic copolymers through melt trans-esterification. iisc.ac.in These copolymers were observed to undergo self-segregation and adopt specific folded conformations, driven by the immiscibility of their different segments. iisc.ac.in Predictive models can help to understand and forecast these self-assembly processes, guiding the synthesis of complex, nanostructured materials. iisc.ac.in

Environmental and Geochemical Significance of Long Chain Diols Including 1,22 Docosanediol Analogs

Long-Chain Diols as Paleoenvironmental Biomarkers

The distribution and relative abundance of different long-chain diol isomers in marine sediments provide critical insights into past environmental conditions. frontiersin.org Specific indices based on these distributions have been developed to reconstruct key paleoceanographic parameters.

The Long-chain Diol Index (LDI) is a molecular proxy used to reconstruct past sea surface temperatures (SST). frontiersin.org This index is based on the relative abundance of C₂₈ and C₃₀ 1,13-diols and C₃₀ 1,15-diols. ugr.es A strong correlation has been observed between the LDI in marine surface sediments and annual mean SST. ugr.es The principle behind the LDI is that marine organisms adjust the composition of their cell membrane lipids in response to changes in temperature. pnas.org

The LDI is calculated using the following formula: LDI = [C₃₀ 1,15-diol] / ([C₂₈ 1,13-diol] + [C₃₀ 1,13-diol] + [C₃₀ 1,15-diol]) copernicus.org

Research has shown that the LDI-derived SST record often corresponds well with other temperature proxies like TEXH₈₆ and U'K₃₇, supporting its validity as an SST indicator. pangaea.de However, studies also indicate that the LDI may primarily reflect temperatures of the warmest season or month, when nutrient concentrations are low and the water column is stratified. pnas.org The applicability of the LDI can be compromised in certain regions, such as upwelling zones, areas with significant riverine input, or locations with strong seasonal temperature changes. frontiersin.orgpangaea.de For instance, freshwater input can alter the diol distribution, but this can often be identified and potentially corrected for by examining the relative abundance of the C₃₂ 1,15-diol. pnas.org Similarly, contributions of 1,13-diols from Proboscia diatoms can affect the LDI, which can be identified by an increased presence of the C₂₈ 1,12-diol. pnas.org

| Finding | Key Details | Relevant Regions/Conditions | Citation |

| LDI-SST Correlation | Strong correlation observed between LDI and sea surface temperature. | Global marine environments | ugr.es |

| Seasonal Bias | LDI primarily registers temperatures from the warmest month. | Mediterranean Sea, general application | pnas.org |

| Upwelling Influence | LDI may be unreliable in strong upwelling zones. | Mauritanian upwelling, Peruvian margin | copernicus.orgresearchgate.net |

| Riverine Input | Fluvial outflow can compromise the applicability of the LDI proxy. | Iberian Atlantic margin | pangaea.de |

| Proxy Comparison | LDI-derived SST covaries with TEXH₈₆ and U'K₃₇ records. | Peru-Chile upwelling system | pangaea.de |

Beyond temperature, long-chain diols are used to infer past upwelling intensity and nutrient availability. frontiersin.org These conditions are often linked to the productivity of specific phytoplankton, particularly Proboscia diatoms, which thrive in nutrient-rich waters. frontiersin.orgcopernicus.org Several diol-based indices have been proposed for this purpose.

The Diol Index (DI) , based on the relative abundance of 1,14-diols versus 1,13-diols or the C₃₀ 1,15-diol, is used as a tracer for upwelling and high nutrient conditions. vliz.bepangaea.de High abundances of 1,14-diols, produced by Proboscia diatoms, are typically found in upwelling systems like the Benguela and Peruvian upwelling regions. researchgate.netfrontiersin.org

The Nutrient Diol Index (NDI) was developed as a more specific proxy for sea surface nutrient concentrations, particularly nitrate (B79036) and phosphate (B84403). vliz.be It is based on the ratio of specific saturated and monounsaturated C₂₈ and C₃₀ 1,14-diols to other diols. copernicus.org The NDI showed strong positive correlations with nitrate and phosphate concentrations in studies of marine sediments. vliz.be However, there is ongoing discussion about whether the DI and NDI truly reflect ambient nutrient concentrations or are more direct indicators of Proboscia diatom productivity. pangaea.devliz.be Some studies have found that these indices peak before and after periods of intense upwelling, suggesting they trace the presence of the diatoms themselves rather than the upwelling event directly. pangaea.de

Interactive Data Table: Diol Indices for Upwelling and Nutrients

| Index Name | Basis of Calculation | Environmental Parameter Indicated | Supporting Evidence/Regions | Citation |

| Diol Index (DI) | Ratio of 1,14-diols to 1,13-diols and/or C₃₀ 1,15-diol | Upwelling intensity, Proboscia diatom productivity | Benguela upwelling, Peruvian upwelling, Iberian Atlantic margin | pangaea.deresearchgate.netvliz.be |

| Nutrient Diol Index (NDI) | Ratio of 1,14-diols to other diols (1,13- and 1,15-diols) | Nitrate and phosphate concentrations, upwelling intensity | Northwestern Pacific, Peru-Chile margin | frontiersin.orgcopernicus.orgvliz.be |

Reconstruction of Sea Surface Temperature (SST) via the Long-chain Diol Index (LDI)

Identification of Marine Algal Producers of Long-Chain Diols in Oceanic Environments

The utility of long-chain diols as environmental proxies is fundamentally linked to understanding their biological sources. researchgate.net Through culture studies and analyses of environmental samples, specific groups of marine algae have been identified as the primary producers of these lipids. researchgate.netfrontiersin.org

Eustigmatophyte algae are known producers of C₂₈-C₃₂ 1,13- and 1,15-diols. ugr.es While initially, the diol distributions in cultured eustigmatophytes did not perfectly align with those found in marine sediments, more recent research combining lipid and rRNA analyses has identified a specific, early-branching clade of marine eustigmatophytes as a major source of the 1,13- and 1,15-diols used in the LDI. pnas.orgcopernicus.org For instance, species like Nannochloropsis oceanica and related organisms are likely significant producers in environments such as the Mediterranean Sea and the Atlantic Ocean. frontiersin.org

A challenge in this field is that the diol profile of cultured algae often differs from what is observed in sediments. For example, cultured eustigmatophytes tend to produce mainly the C₃₂ 1,15-diol, whereas marine sediments are generally dominated by the C₃₀ 1,15-diol. copernicus.orgethz.ch This discrepancy suggests that either the dominant producers in the marine environment have not yet been cultured or that environmental factors in the ocean lead to different diol distributions than those observed in laboratory settings. researchgate.net

Pre- and Post-Depositional Processes Affecting Diol Distributions in Marine Sediments

The journey of long-chain diols from their production in the surface ocean to their final burial in marine sediments is influenced by a variety of processes that can alter their distribution and concentration. frontiersin.orgresearchgate.net Understanding these processes is crucial for the accurate interpretation of diol-based proxies.

Pre-depositional processes primarily involve transport and degradation in the water column. The association of LCDs with the resilient outer walls (algaenan) of some producer algae, like eustigmatophytes, may offer protection against degradation. frontiersin.orgfrontiersin.org Hydrodynamic sorting during lateral transport can also influence the distribution of organic matter. ethz.ch However, some research suggests that the LDI-SST signal is not strongly affected by lateral transport, possibly because the close association of LCDs with algaenan counteracts the effects of mineral sorting. frontiersin.orgresearchgate.net

Post-depositional processes occur after the diols have settled on the seafloor. These include:

Organo-mineral associations: The binding of organic molecules to mineral surfaces can protect them from degradation during burial. frontiersin.org The highest concentrations of LCDs are often found in the fine silt and clay fractions of sediments. frontiersin.orgethz.ch

Diagenesis: Chemical alteration after deposition can potentially affect certain diol indices. pangaea.de For example, the Diol Saturation Index (DSI), which is based on the degree of saturation in 1,14-diols, may be affected by diagenetic processes. ugr.es

Sedimentation Rate: In areas with high sedimentation rates, organic matter is buried more quickly, limiting its exposure to degradation at the sediment-water interface. frontiersin.org This can lead to better preservation of the original biomarker signal.

Future Research Directions and Unexplored Avenues for 1,22 Docosanediol

Innovations in Sustainable Synthesis and Biocatalytic Production Technologies

The pursuit of green chemistry principles necessitates the development of sustainable and efficient methods for producing 1,22-Docosanediol. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. acs.org Future research will be directed towards innovative and environmentally benign synthetic routes.

One promising avenue is the use of biocatalysis, employing enzymes or whole-cell systems to convert renewable feedstocks into this compound. Lipases and cutinases have already shown potential in the synthesis of long-chain polyesters and polyamides. researchgate.net Research efforts could focus on identifying or engineering novel enzymes with high specificity and efficiency for the ω-hydroxylation of docosanoic acid or its derivatives. The exploration of microbial fermentation processes using engineered microorganisms capable of producing this compound directly from simple sugars or plant-based oils represents a significant leap towards a bio-based economy.

Furthermore, advancements in catalytic deoxygenation and hydrodeoxygenation processes offer alternative green routes. mdpi.com These methods can convert fatty acids or their esters, derivable from renewable sources, into long-chain diols. mdpi.com Research into novel, cost-effective, and recyclable catalysts, such as bimetallic or zeolite-based systems, will be crucial for the economic viability of these processes. mdpi.com

Advanced Materials Applications with Tailored Physicochemical Properties